(5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a trimethoxyphenyl group attached to a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a base like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., pyridine). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
(5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it could interact with receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Also used for its antimicrobial effects.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6/c1-27-15-10-17(29-3)16(28-2)9-11(15)8-14-18(24)22-20(26)23(19(14)25)13-6-4-12(21)5-7-13/h4-10H,1-3H3,(H,22,24,26)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUPKVMGMDAJC-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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